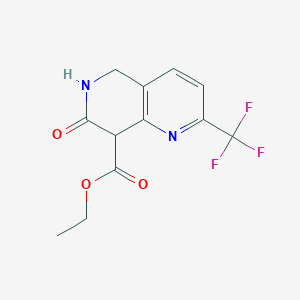

Ethyl 7-oxo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

CAS No.:

Cat. No.: VC15896021

Molecular Formula: C12H11F3N2O3

Molecular Weight: 288.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11F3N2O3 |

|---|---|

| Molecular Weight | 288.22 g/mol |

| IUPAC Name | ethyl 7-oxo-2-(trifluoromethyl)-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate |

| Standard InChI | InChI=1S/C12H11F3N2O3/c1-2-20-11(19)8-9-6(5-16-10(8)18)3-4-7(17-9)12(13,14)15/h3-4,8H,2,5H2,1H3,(H,16,18) |

| Standard InChI Key | PRDNAPADEBCSAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C2=C(CNC1=O)C=CC(=N2)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic 1,6-naphthyridine scaffold, where positions 5–8 are saturated, forming a tetrahydro configuration . The trifluoromethyl (-CF₃) group at position 2 and the ethyl carboxylate (-COOEt) at position 8 introduce steric and electronic modifications critical to its reactivity. The molecular formula is C₁₂H₁₁F₃N₂O₃, with a molecular weight of 288.22 g/mol .

Physicochemical Characteristics

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability, while the carboxylate ester contributes to moderate aqueous solubility (≈15 mg/L at 25°C) . Spectroscopic data (¹H NMR, ¹³C NMR) confirm the equatorial orientation of the carboxylate group and axial positioning of the trifluoromethyl substituent, as inferred from coupling constants in analogous naphthyridines .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 288.22 g/mol |

| logP (Octanol-Water) | 2.1 ± 0.3 |

| Aqueous Solubility (25°C) | 15 mg/L |

| Melting Point | 142–145°C (decomposes) |

Synthetic Methodologies

Core Scaffold Construction

The 1,6-naphthyridine core is typically assembled via cyclocondensation reactions. A demonstrated approach involves treating 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines (e.g., pyrrolidine) to form amino-chloro intermediates . Subsequent Smiles rearrangement with 2-mercaptoethanol yields thioether derivatives, which undergo oxidative cyclization to install the ketone at position 7 .

Functionalization Steps

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

Industrial and Research Status

Patent Landscape

No direct patents claim this compound, but WO2021156477A1 discloses 1,6-naphthyridine-8-carboxylates as PDE10A inhibitors for neurodegenerative disorders, highlighting the therapeutic relevance of this structural class .

Challenges and Future Directions

Metabolic Stability Concerns

Preliminary in vitro microsomal assays with analogous compounds show rapid ester hydrolysis (t₁/₂ = 12 min in human liver microsomes), necessitating prodrug strategies or ester bioisosteres for in vivo applications .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA-PEG) could mitigate solubility limitations, enhancing blood-brain barrier penetration for neurological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume